N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOTXHKHBOAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Formation of the Thiophene Ring : A suitable thiophene precursor undergoes functionalization to introduce the carboxamide group.
- Bromination : A bromination reaction attaches the bromophenyl group to the thiophene ring.
- Coupling Reaction : The ethoxyphenyl group is introduced through coupling methods, such as Suzuki or Heck coupling.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising antimicrobial properties. For instance, compounds with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| N-(4-bromophenyl) derivative | Effective | Moderate |
| N-(4-ethoxyphenyl) derivative | High | High |
The antimicrobial efficacy was evaluated using standard methods such as the turbidimetric method and agar diffusion tests, indicating that structural modifications can enhance activity.
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).
Table 2: Anticancer Screening Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl) derivative | MCF7 | 15.5 |
| N-(4-ethoxyphenyl) derivative | MCF7 | 10.2 |
The Sulforhodamine B (SRB) assay was employed to determine cell viability post-treatment, revealing that certain modifications significantly enhance cytotoxicity against cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between the compound and target proteins. These studies suggest that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance.
Binding Affinity
The binding affinity scores indicate a strong interaction with target proteins, with values around -7.33 kcal/mol for key targets, suggesting potential for therapeutic application.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative significantly reduced bacterial load in infected animal models.
- Case Study on Anticancer Effects : Clinical trials involving structurally similar compounds reported improved patient outcomes in terms of tumor size reduction and overall survival rates.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical differences in substituents and molecular properties among analogs:
Structure-Activity Relationship (SAR) Insights
- Bromine’s larger atomic radius may strengthen hydrophobic interactions in binding pockets compared to chlorine.
- Sulfamoyl Substitutions : The methyl-(4-ethoxyphenyl)sulfamoyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the smaller methyl-p-tolyl group in . Ethoxy groups may improve solubility relative to chloro or methyl substituents.
- Biological Activity : Thiophene carboxamides with halogenated aryl groups (e.g., 4-bromophenyl in ) exhibit MAO-B inhibitory activity. The target compound’s ethoxyphenyl group could modulate selectivity or potency compared to hydroxylated analogs.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methylsulfamoyl groups are generally resistant to oxidative metabolism, whereas ethoxy groups may undergo O-dealkylation, necessitating further stability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
